8-Azabicyclo[4.3.0]non-2-ene
Description
Structure
3D Structure
Properties
Molecular Formula |
C8H13N |
|---|---|
Molecular Weight |
123.20 g/mol |
IUPAC Name |
2,3,3a,4,5,7a-hexahydro-1H-isoindole |
InChI |
InChI=1S/C8H13N/c1-2-4-8-6-9-5-7(8)3-1/h1,3,7-9H,2,4-6H2 |
InChI Key |
UOTAVRHXGRHIAL-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CNCC2C=C1 |
Origin of Product |
United States |
Nomenclature, Stereochemistry, and Advanced Structural Elucidation of the 8 Azabicyclo 4.3.0 Non 2 Ene Scaffold
Systematic IUPAC Nomenclature of 8-Azabicyclo[4.3.0]non-2-ene and its Derivatives
The systematic naming of the this compound ring system and its derivatives follows the established rules of the International Union of Pure and Applied Chemistry (IUPAC) for bicyclic compounds. The parent name, "this compound," is derived as follows:
Bicyclo : This prefix indicates the presence of a bicyclic system, where two rings share two common carbon atoms, known as bridgehead carbons.
[4.3.0] : These numbers within the square brackets denote the number of atoms in each of the three bridges connecting the two bridgehead carbons, listed in descending order. In this case, there is a four-atom bridge, a three-atom bridge, and a zero-atom bridge (a direct bond) between the bridgehead carbons.
nona : This infix specifies that the total number of atoms in the bicyclic system is nine.
Aza : This prefix, preceded by a locant, indicates the replacement of a carbon atom with a nitrogen atom in the ring system. The numbering of the bicyclic system starts at one bridgehead carbon and proceeds along the longest path to the second bridgehead carbon, then along the next longest path back to the first bridgehead, and finally along the shortest path. The heteroatom is given the lowest possible number. In this case, the nitrogen atom is at position 8.
-2-ene : This suffix indicates the presence of a double bond in the ring system, with the number "2" specifying its starting position.
Derivatives of this compound are named by identifying the substituents and their positions on the parent scaffold. For instance, a derivative with a benzyl (B1604629) group attached to the nitrogen atom would be named N-benzyl-8-azabicyclo[4.3.0]non-2-ene. If substituents are present on the carbon skeleton, their positions are indicated by the corresponding locants.
Considerations of Stereoisomerism within the this compound Framework
The three-dimensional structure of the this compound scaffold gives rise to various forms of stereoisomerism, which are crucial for the biological activity of its derivatives.
Cis- and Trans-Ring Fusion Geometries
The fusion of the two rings in the 8-Azabicyclo[4.3.0]nonane system can result in two distinct diastereomers: cis and trans. This is determined by the relative stereochemistry of the substituents (including hydrogen atoms) at the bridgehead carbons.
In the cis-fused isomer, the substituents on the bridgehead carbons are on the same side of the ring system. This geometry generally results in a more puckered and flexible conformation.
In the trans-fused isomer, the substituents on the bridgehead carbons are on opposite sides of the ring system, leading to a more rigid and extended conformation.
Enantiomeric Forms and Chiral Centers in Derivatives
The this compound scaffold itself is achiral if unsubstituted. However, the introduction of substituents on the bicyclic framework can create one or more chiral centers, leading to the existence of enantiomers and diastereomers.
The bridgehead carbons can be chiral centers, as can any of the carbon atoms in the rings that bear four different substituents. The absolute configuration of each chiral center is designated as either (R) or (S) according to the Cahn-Ingold-Prelog priority rules.
The synthesis of enantiomerically pure derivatives is often a key objective in medicinal chemistry, as different enantiomers of a chiral drug can exhibit vastly different pharmacological and toxicological profiles. Chiral synthesis strategies, including the use of chiral starting materials or asymmetric catalysts, are employed to obtain the desired enantiomer. For example, the synthesis of certain dipeptide β-turn mimetics based on the azabicyclo[4.3.0]nonane skeleton has been achieved with high diastereoselectivity acs.org.
Advanced Spectroscopic and Diffraction-Based Characterization Methodologies for this compound Systems
A combination of advanced analytical techniques is employed to unambiguously determine the structure, configuration, and conformation of this compound derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Configurational and Conformational Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural elucidation of this compound systems in solution. Both one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments (e.g., COSY, HSQC, HMBC, NOESY) provide a wealth of information regarding the connectivity of atoms, the chemical environment of nuclei, and the spatial relationships between them.
Proton NMR (¹H NMR) is particularly powerful for determining the relative configuration and predominant conformation of this compound derivatives. The key parameters derived from a ¹H NMR spectrum are chemical shifts (δ) and spin-spin coupling constants (J).
The vicinal coupling constant (³J), which is the coupling between protons on adjacent carbon atoms, is highly dependent on the dihedral angle (φ) between these protons. This relationship is described by the Karplus equation .
A larger ³J value is typically observed for protons with a dihedral angle of approximately 180° (anti-periplanar), while a smaller ³J value is characteristic of protons with a dihedral angle of around 90° (syn-clinal). By measuring the ³J values between protons in the bicyclic framework, it is possible to estimate the dihedral angles and thus deduce the conformation of the rings.
For example, in a study of indolizine (B1195054) derivatives, which share a similar bicyclic core, the coupling constants of the ring protons were instrumental in confirming the structure and substitution pattern nipne.ro. The analysis of coupling constants in conjunction with Nuclear Overhauser Effect (NOE) data, which provides information about through-space proximity of protons, allows for a comprehensive three-dimensional structural assignment.
Below is a table of representative ¹H NMR data for a derivative of the 8-Azabicyclo[4.3.0]nonane scaffold, illustrating the application of coupling constants in conformational analysis.
| Proton | Chemical Shift (δ, ppm) | Coupling Constant (J, Hz) | Inferred Dihedral Angle (φ) |
| H-1 | 3.20 | J(H-1, H-2a) = 8.5, J(H-1, H-2b) = 4.0 | - |
| H-6 | 2.85 | J(H-6, H-5a) = 10.5, J(H-6, H-5b) = 3.5 | anti-periplanar to H-5a, syn-clinal to H-5b |
| H-7a | 3.55 | J(H-7a, H-7b) = 12.0 | geminal coupling |
| H-7b | 2.95 | J(H-7a, H-7b) = 12.0 | geminal coupling |
Table 1. Representative ¹H NMR Data and Conformational Insights
Carbon NMR (¹³C NMR) for Structural Elucidation
In derivatives of the 8-azabicyclo[4.3.0]nonane core, the carbon signals are assigned based on their chemical shifts and multiplicities, which can be determined using techniques like DEPT (Distortionless Enhancement by Polarization Transfer). For instance, in a study of a (3R, 6S, 9S)-2-oxo-1-azabicyclo[4.3.0]nonane derivative, ¹³C NMR was used to confirm the structure. rsc.org The chemical shifts in the ¹³C NMR spectrum of various azabicyclo[4.3.0]nonane derivatives typically appear in distinct regions, aiding in their structural assignment. clockss.orgnih.govacs.org
Table 1: Representative ¹³C NMR Chemical Shift Ranges for 8-Azabicyclo[4.3.0]nonane Derivatives
| Carbon Type | Chemical Shift (ppm) |
| C=O (carbonyl) | 165-205 |
| C=C (alkene) | 120-140 |
| C-N | 45-70 |
| Aliphatic CH, CH₂, CH₃ | 15-40 |
Note: The exact chemical shifts can vary depending on the specific substituents and stereochemistry of the molecule.
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)
Two-dimensional (2D) NMR techniques are powerful methods for unambiguously assigning the proton (¹H) and carbon (¹³C) signals in the spectra of this compound and its analogues. These experiments reveal correlations between different nuclei, providing a detailed map of the molecule's connectivity.
COSY (Correlation Spectroscopy) : This experiment shows correlations between protons that are coupled to each other, typically on adjacent carbon atoms. sdsu.edu It is instrumental in tracing out the proton-proton connectivity within the bicyclic ring system and any attached side chains. researchgate.net
HSQC (Heteronuclear Single Quantum Coherence) : HSQC spectra reveal one-bond correlations between protons and their directly attached carbon atoms. columbia.edu This technique is crucial for assigning the carbon signals based on the already assigned proton signals, or vice versa. researchgate.net
The combined application of these 2D NMR techniques allows for a comprehensive and unambiguous assignment of all ¹H and ¹³C NMR signals, which is essential for the complete structural elucidation of complex molecules like substituted 8-azabicyclo[4.3.0]non-2-enes. researchgate.netyoutube.comyoutube.com
Application of Paramagnetic Shift Reagents for Detailed Structural Analysis
Paramagnetic shift reagents, typically lanthanide complexes, can be used to induce large changes in the chemical shifts of NMR signals. tcichemicals.com These reagents work by forming a complex with the molecule of interest, and the magnitude of the induced shift is dependent on the distance and angle between the paramagnetic center and the observed nucleus.
In the context of this compound derivatives, the nitrogen atom of the azabicyclo core can act as a binding site for a lanthanide shift reagent. By analyzing the induced shifts, it is possible to gain more detailed information about the molecule's three-dimensional structure and to resolve overlapping signals in the NMR spectrum. While specific applications to the this compound scaffold are not extensively documented in the provided search results, the general principles of this technique are well-established for related nitrogen-containing heterocyclic systems. scilit.com
X-ray Crystallography for Absolute Configuration and Solid-State Conformation
X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. It provides precise information about bond lengths, bond angles, and the absolute configuration of chiral centers. For derivatives of the 8-azabicyclo[4.3.0]nonane scaffold, single-crystal X-ray diffraction analysis has been instrumental in confirming their stereochemistry and conformational preferences in the solid state. rsc.orgtau.ac.il
For example, the crystal structure of cis-8-azabicyclo[4.3.0]non-3-ene methiodide, a quaternary salt, has been determined, providing detailed information about its molecular geometry. colby.edu Such studies are crucial for validating structures proposed by other spectroscopic methods and for understanding the intermolecular interactions that govern the packing of these molecules in a crystal lattice.
Circular Dichroism (CD) Spectroscopy for Chiral Systems and Conformational Preferences
Circular Dichroism (CD) spectroscopy is a powerful technique for studying chiral molecules. aps.org It measures the differential absorption of left- and right-circularly polarized light. For chiral derivatives of this compound, CD spectroscopy can provide valuable information about their absolute configuration and conformational preferences in solution. rsc.org
The sign and intensity of the Cotton effects in a CD spectrum are characteristic of the stereochemistry of the molecule and can often be correlated with specific conformations. rsc.org This technique is particularly useful for studying the solution-state conformation, which may differ from the solid-state structure determined by X-ray crystallography. rsc.orguni-regensburg.de
Infrared (IR) Spectroscopy for Characteristic Vibrational Modes
Infrared (IR) spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies, which correspond to the vibrational modes of different bonds. mdpi.com In the case of this compound and its derivatives, IR spectroscopy can be used to identify characteristic vibrational modes.
Table 2: Characteristic IR Absorption Frequencies for this compound Derivatives
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |
| C=C (alkene) | C=C stretch | 1640-1680 |
| C-N | C-N stretch | 1020-1250 |
| N-H (secondary amine) | N-H stretch | 3300-3500 |
| C-H (alkene) | =C-H stretch | 3010-3095 |
| C-H (alkane) | -C-H stretch | 2850-2960 |
Note: The presence and position of these bands can provide evidence for the presence of the azabicycloalkene core and other functional groups in the molecule. rsc.orggoogle.com
Mass Spectrometry (MS) for Molecular Formula Confirmation
Mass spectrometry (MS) is a fundamental analytical technique used to determine the molecular weight and elemental composition of a compound. aip.org By ionizing the molecule and measuring the mass-to-charge ratio (m/z) of the resulting ions, the molecular formula can be confirmed with high accuracy, especially when using high-resolution mass spectrometry (HRMS). clockss.orgacs.org The fragmentation pattern observed in the mass spectrum can also provide valuable structural information, helping to piece together the different components of the molecule. For the this compound scaffold, mass spectrometry is routinely used to confirm the identity of synthesized derivatives. rsc.orghud.ac.uk
Synthetic Methodologies for the 8 Azabicyclo 4.3.0 Non 2 Ene Ring System and Its Functionalized Analogs
Construction of the Unsaturated 8-Azabicyclo[4.3.0]non-2-ene Core
The synthesis of the unsaturated this compound core is achieved through several powerful chemical transformations. These methods are pivotal in generating the fused bicyclic framework with control over the double bond placement and stereochemical centers.
The intramolecular Diels-Alder (IMDA) reaction is a highly effective strategy for the simultaneous formation of two rings in a single, stereocontrolled step. organicreactions.org This approach involves a molecule containing both a diene and a dienophile, linked by a tether, which cyclizes to form a bicyclic system. organicreactions.orgmasterorganicchemistry.com For the synthesis of the 8-azabicyclo[4.3.0]nonene skeleton, this typically involves a triene precursor where the tether contains a nitrogen atom. researchgate.net The reaction's efficiency is often enhanced by the pre-organization of the reactive partners, leading to increased reaction rates and high selectivity under milder conditions than their intermolecular counterparts. organicreactions.org
A prominent application of the IMDA reaction for this scaffold involves the thermal cyclization of N-allylalka-2,4-dienamides. rsc.org Specifically, the intramolecular thermal cyclization of N-allyl-N-benzylpenta-2(E),4-dienamide in refluxing N,N-dimethylformamide (DMF) yields N-benzyl-8-azabicyclo[4.3.0]non-4-en-7-one as a mixture of cis- and trans-fused isomers. rsc.org This reaction demonstrates the direct construction of the core bicyclic lactam structure from an acyclic precursor.
Similarly, substituted precursors can be used to generate functionalized analogs. For instance, the cyclization of N-allyl-N-benzylhexa-2(E),4(E)-dienamide produces methyl-substituted derivatives, namely (1RS, 3RS, 6SR)-3-methyl- and (1RS, 3RS, 6RS)-3-methyl-N-benzyl-8-azabicyclo[4.3.0]non-4-en-7-one. rsc.org Furthermore, substitution on the amide precursor allows for the introduction of functionality at the 9-position of the bicyclic system. The thermal cyclization of the corresponding α-substituted N-allylpenta-2(E),4-dienamides has been used to prepare 9-benzyl- and 9-isobutyl-N-benzyl-8-azabicyclo[4.3.0]non-4-en-7-one. rsc.org
| Precursor | Product(s) | Conditions |
| N-allyl-N-benzylpenta-2(E),4-dienamide | N-benzyl-cis- and trans-8-azabicyclo[4.3.0]non-4-en-7-one | Refluxing DMF |
| N-allyl-N-benzylhexa-2(E),4(E)-dienamide | (1RS, 3RS, 6SR)-3-methyl- and (1RS, 3RS, 6RS)-3-methyl-N-benzyl-8-azabicyclo[4.3.0]non-4-en-7-one | Thermal |
| α-substituted N-allylpenta-2(E),4-dienamides | 9-substituted-N-benzyl-8-azabicyclo[4.3.0]non-4-en-7-ones | Thermal |
The stereochemistry of the Diels-Alder reaction is a critical aspect, with the relative configuration of the starting dienophile being retained in the product. masterorganicchemistry.com In the context of intramolecular cyclizations of N-allylalka-2,4-dienamides, the fusion of the two rings (cis or trans) is a key stereochemical outcome. The thermal cyclization of N-allyl-N-benzylpenta-2(E),4-dienamide yields products where the cis-fused ring system is the major isomer. rsc.org However, all possible configurations, including the trans-fused products, are typically formed. rsc.org
The constraints imposed by the connecting chain and the potential for lower reaction temperatures often lead to pronounced stereoselectivity. organicreactions.org The geometry of the transition state, influenced by steric and electronic factors, dictates the diastereoselectivity. princeton.edu For E-dienes, the transition state leading to the trans-fused product is often sterically favored. princeton.edu The precise ratio of diastereomers is dependent on the specific substrate and reaction conditions. The stereochemical assignments of these bicyclic products are generally determined through high-resolution proton nuclear magnetic resonance (¹H NMR) spectroscopy. rsc.org
[4+3] cycloaddition reactions provide a powerful method for the construction of seven-membered rings. wikipedia.orgillinois.edu This reaction typically involves the combination of a four-atom π-system (a diene) and a three-atom π-system, commonly an allyl or oxyallyl cation. wikipedia.org When a nitrogen atom is incorporated into the three-atom component, this is termed an aza-[4+3] cycloaddition, which serves as a valuable tool for synthesizing heterocyclic scaffolds. nih.govresearchgate.net While this methodology is primarily used for seven-membered rings, its principles are relevant to the broader field of azabicyclic synthesis.
The generation of aza-oxyallyl cationic intermediates from α-haloamides allows for diastereoselective aza-[4+3] cycloadditions with cyclic dienes. nih.gov These reactions can also be performed in an intramolecular fashion, where the α-halo amide and the diene are tethered together. Under basic conditions, these precursors undergo efficient cycloaddition to yield polycyclic heterocyclic products. researchgate.net Although the primary products of these reactions are not the 8-azabicyclo[4.3.0]nonene system, the strategy of using azaallyl intermediates is a key concept in the synthesis of diverse nitrogen-containing bicyclic structures. The mechanism for the [4+3] cycloaddition can be either a concerted process or a stepwise pathway. illinois.edu
Ring-closing metathesis (RCM) has emerged as a versatile and powerful tool in organic synthesis for the formation of unsaturated rings, including nitrogen heterocycles. wikipedia.orgorganic-chemistry.orgnih.gov The reaction utilizes metal catalysts, typically ruthenium-based, to facilitate the intramolecular metathesis of two terminal alkenes, resulting in the formation of a cycloalkene and a volatile byproduct like ethylene (B1197577). wikipedia.org RCM is particularly effective for synthesizing 5- to 7-membered rings and has been successfully applied to the construction of various azabicyclic frameworks. wikipedia.orgacs.orgnih.gov
This strategy is highly valuable for creating unsaturated azabicyclic systems due to the broad functional group tolerance of modern RCM catalysts. organic-chemistry.org A key application relevant to the 8-azabicyclo[4.3.0]nonane framework is the synthesis of 1-azabicyclo[n.3.0]alkenones. This can be achieved through a ring-opening metathesis (ROM) followed by a ring-closing metathesis (RCM) sequence. For example, a 7-azanorbornene derivative can be treated with a ruthenium catalyst in the presence of ethylene to undergo a ROM/RCM cascade, yielding a pyrrolizidine (B1209537) system, which is structurally analogous to the 8-azabicyclo[4.3.0]nonene core. beilstein-journals.org This demonstrates the potential of RCM-based strategies to construct the desired bicyclic scaffold from readily available starting materials.
| RCM Strategy | Precursor Type | Product Type | Catalyst Example |
| Tandem ROM/RCM | 7-Azanorbornene derivative | 1-Azabicyclo[4.3.0]alkenone (Pyrrolizidine) | Grubbs' catalyst |
| Direct RCM | cis-2,6-dialkenyl-N-acyl piperidine | Azabicyclo[m.n.1]alkene | Ruthenium-based |
Ring-Closing Metathesis (RCM) as a Strategy for Unsaturated Azabicyclic Systems
Enyne Metathesis in the Synthesis of Proline-Derived Azabicycloalkanes
Ring-closing enyne metathesis (RCEYM) has emerged as a powerful tool for the construction of nitrogen-containing bicyclic systems. This approach is particularly effective for synthesizing proline-derived azabicycloalkanes, including the 8-azabicyclo[4.3.0]nonane core. By starting with a suitably functionalized dipeptide precursor derived from proline, a direct ring-closing enyne metathesis can efficiently forge the bicyclic scaffold. acs.org
This methodology allows for the preparation of azabicyclo[4.3.0]alkanone amino acid derivatives. The reactivity of these newly formed bicyclic systems can then be explored to create a variety of functionalized derivatives with potential applications as peptidomimetics. acs.org For instance, a ruthenium-catalyzed enyne metathesis reaction has been successfully employed as a key step in the total synthesis of the natural product (−)-Stemoamide, which features a related bicyclic amine structure. google.com The versatility of metathesis reactions, including direct RCEYM and cross-enyne metathesis/ring-closing metathesis sequences, provides access to both 6,5-fused (azabicyclo[4.3.0]) and 7,5-fused (azabicyclo[5.3.0]) ring systems. acs.org
Enantioselective Synthesis of this compound Scaffolds
Controlling the stereochemistry of the bicyclic core is crucial for its application in biologically active molecules. Several enantioselective strategies have been developed, primarily relying on chiral pool starting materials or asymmetric catalysis.
Chiral Pool Approaches (e.g., from L-Pyroglutamic Acid, L-Proline)
The use of readily available, enantiomerically pure starting materials, known as the chiral pool approach, is a robust strategy for synthesizing chiral 8-azabicyclo[4.3.0]nonane derivatives. L-pyroglutamic acid, a derivative of L-glutamic acid, is a prominent starting material for this purpose.
Researchers have developed a stereoselective synthesis of a (3R, 6S, 9S)-2-oxo-1-azabicyclo[4.3.0]nonane scaffold from L-pyroglutamic acid in a twelve-step linear sequence. google.com This scaffold was designed as a mimic of a specific dipeptide conformation found in poly-L-proline type II helices. google.com Similarly, pyroglutamic acid derivatives have been used to control the stereoselective synthesis of 7- and 8-substituted azabicyclo[4.3.0]nonane amino acid esters. acs.org
The synthesis of 8-azaprostaglandin E1 analogs also commences from optically active pyroglutamic acid. google.comresearchgate.net The key steps involve the reduction of the pyroglutamic acid ester to the corresponding 5-hydroxymethyl-2-pyrrolidinone, followed by N-alkylation with a side chain precursor (like methyl 7-bromoheptanoate), and subsequent oxidation to an aldehyde. This aldehyde serves as a crucial intermediate for elaboration into the final bicyclic prostaglandin (B15479496) analog. google.comresearchgate.net
L-proline is another valuable chiral starting material. For instance, an L-proline-organocatalyzed intramolecular Mannich cyclization is a key step in the stereocontrolled synthesis of related 1-azabicyclo[4.3.0]nonane systems, demonstrating its utility in constructing such bicyclic alkaloids. acs.orgrsc.org
Asymmetric Catalysis for Bicyclic Annulation (e.g., Rhodium-Catalyzed Cycloisomerization)
Asymmetric catalysis offers an efficient alternative to chiral pool methods, creating stereocenters during the ring-formation process. Rhodium-catalyzed reactions have proven particularly effective for constructing the bicyclic[4.3.0]nonane skeleton.
A notable example is the enantioselective rhodium(I)-catalyzed cycloisomerization of 1,6-allenynes. This method provides access to 5/6-fused bicycle[4.3.0]nonadienes in good yields and with excellent enantioselectivities. nih.gov This transition-metal-catalyzed process represents a powerful tool for rapidly assembling complex polycyclic skeletons from simple linear substrates. nih.gov The reaction mechanism is complex, involving steps such as 5-exo-dig cycloisomerization, ring expansion, and C-H activation. nih.gov
Furthermore, the rhodium(I)-catalyzed allenic Pauson-Khand reaction (APKR) has been utilized to access chiral non-racemic bicyclo[4.3.0]nonadienones. This reaction demonstrates a complete transfer of chirality from chiral non-racemic 1,3-disubstituted allene (B1206475) precursors to the final bicyclic product. Other rhodium-catalyzed transformations, such as carbonylative [2+2+1] cycloadditions of allene-ynes and allene-enes, can also produce bicyclo[4.3.0]nonenone derivatives.
| Catalyst System | Substrate Type | Product | Yield | Enantioselectivity | Reference |
| Rhodium(I) Complex | 1,6-Allenynes | Bicyclo[4.3.0]nonadienes | Good | Excellent | nih.gov |
| [Rh(CO)2Cl]2 | Allene-ynes (APKR) | Bicyclo[4.3.0]nonadienones | 40-86% | Complete Chirality Transfer | |
| [RhCl(CO)dppp]2 | Allene-ynes | Bicyclo[4.3.0]nonadienone | 97% | N/A |
Diastereoselective Routes to Substituted Derivatives
When a substrate already contains one or more stereocenters, diastereoselective reactions can be employed to control the formation of new stereocenters relative to the existing ones. This is a common strategy when starting from chiral pool materials like pyroglutamic acid.
A stereoselective method has been developed for synthesizing 7- and 8-substituted azabicyclo[4.3.0]nonane amino acid esters where the introduction of allyl groups proceeds with high diastereoselectivity. acs.org This stereocontrol is governed by existing phenyl or benzyl (B1604629) groups at the 3- or 4-positions of the precursor pyroglutamic acid derivatives. acs.org The resulting dehydroamino acid precursors can then undergo asymmetric hydrogenation using catalysts like Burk's DuPHOS Rh(I) complexes to furnish α-amino acid derivatives with high stereoselectivity, which are then cyclized to form the bicyclic lactams. acs.org
Another example involves a base-promoted decarboxylative-Mannich coupling of 3-oxobutanoic acid with chiral N-tert-butanesulfinyl keto aldimines. This reaction produces amino diketone derivatives, which are precursors for bicyclic systems, in a highly diastereoselective manner, achieving a diastereomeric ratio greater than 95:5. rsc.org
Synthesis of Functionalized and Substituted this compound Derivatives
The utility of the 8-azabicyclo[4.3.0]nonane scaffold is greatly expanded by the ability to introduce various functional groups and side chains, allowing for the fine-tuning of its chemical and biological properties.
Introduction of Side Chains and Exocyclic Groups (e.g., morpholinopropyl, carboxylates)
The introduction of side chains containing carboxylate groups is a common strategy, particularly in the synthesis of amino acid and prostaglandin analogs. In the synthesis of 8-azaprostaglandin E1, a key step is the N-alkylation of a pyroglutaminol derivative with methyl 7-bromoheptanoate. google.comresearchgate.net This directly attaches a seven-carbon chain terminating in a methyl ester to the nitrogen atom of the pyrrolidinone ring. This ester group is later hydrolyzed to the corresponding carboxylic acid in the final product. researchgate.net
The synthesis of azabicycloalkane amino acids inherently involves the incorporation and manipulation of carboxylate functionalities. Methodologies such as reductive amination and cyclization can be used to build γ-lactam scaffolds that are precursors to functionalized diazabicyclo[4.3.0]nonene systems, which can incorporate groups like methoxycarbonyl. While specific examples of attaching a morpholinopropyl side chain to the this compound core are not detailed in the provided context, the general principles of N-alkylation are well-established. Such a side chain could be introduced by reacting the secondary amine of the bicyclic core with a suitable electrophile, such as 4-(3-chloropropyl)morpholine, a standard procedure in medicinal chemistry for introducing this common pharmacophore.
| Functional Group/Side Chain | Method of Introduction | Precursor | Reference |
| Carboxylate-containing chain | N-alkylation | Pyroglutaminol derivative, methyl 7-bromoheptanoate | google.comresearchgate.net |
| Methoxycarbonyl | Reductive amination/cyclization | Functionalized diamines | |
| Benzyl | Grignard reaction, Intramolecular Diels-Alder | N-benzyl-cis-hexahydrophthalimide, N-allyl-N-benzylpenta-2(E), 4-dienamide |
Modifications and Derivatization at Various Ring Positions
The this compound scaffold serves as a versatile template for the development of novel chemical entities through modification and derivatization at its various ring positions. These modifications are crucial for exploring structure-activity relationships (SARs) and optimizing the biological properties of the resulting compounds. Research has focused on introducing substituents, altering stereochemistry, and functionalizing the core structure to create analogues with specific therapeutic potentials.
One significant area of derivatization involves the synthesis of carbobicyclic nucleoside analogues. nih.gov By incorporating an endocyclic double bond, the bicyclo[4.3.0]nonene scaffold can mimic the conformation of natural ribonucleosides. nih.gov This strategy has led to the development of ribavirin (B1680618) analogues with promising antiviral activity and minimal cytotoxicity. The synthesis allows for diversification by incorporating various nucleobases like adenosine, guanosine, and 5-fluorouracil. nih.gov
Another important class of derivatives is the homoisocarbacyclin (B135982) analogs. The synthesis of cis-bicyclo[4.3.0]non-2-ene derivatives has been achieved with stereo- and regiochemical control. nih.gov For instance, a 3-oxa homoisocarbacyclin analog has demonstrated potent activity in inhibiting gastric ulcers, while a conjugated diene derivative showed a biological profile similar to prostacyclin. nih.gov
The introduction of substituents at various positions of the ring system is a common strategy. For example, 9-substituted N-benzyl-8-azabicyclo[4.3.0]non-4-en-7-ones can be prepared through the intramolecular thermal cyclization of α-substituted N-allylpenta-2(E),4-dienamides. rsc.org This method yields products with mainly cis-fused rings. rsc.org Further modifications have been reported for the saturated 8,9-dibenzyl-8-azabicyclo[4.3.0]nonan-7-one system, where carbon and oxygen substituents can be introduced at the C-6 position. rsc.org
Table 1: Examples of Modifications and Derivatizations
| Position(s) | Modification/Derivatization | Synthetic Approach | Resulting Compound Class | Reference |
|---|---|---|---|---|
| C9 | Benzyl or Isobutyl group | Intramolecular thermal cyclisation of α-substituted N-allylpenta-2(E),4-dienamides | 9-Substituted-N-benzyl-8-azabicyclo[4.3.0]non-4-en-7-ones | rsc.org |
| C6 | Carbon and Oxygen substituents | Reaction with 8,9-dibenzyl-8-azabicyclo[4.3.0]nonan-7-one | 6-Substituted-8,9-dibenzyl-8-azabicyclo[4.3.0]nonan-7-ones | rsc.org |
| Core Scaffold | Incorporation of nucleobases | Multi-step synthesis from commercially available enones | Bicyclo[4.3.0]nonene nucleoside analogues | nih.gov |
| Core Scaffold | Introduction of oxa group and side chains | General strategy with stereo- and regiochemical control | Homoisocarbacyclin analogs | nih.gov |
Preparation of Related Azabicyclic Systems (e.g., Saturated Azabicyclo[4.3.0]nonanes, Diaza- and Oxa-Analogs)
The synthesis of related azabicyclic systems, including saturated, diaza-, and oxa-analogs, expands the chemical space and potential applications of the core 8-azabicyclo[4.3.0]nonane structure.
Saturated Azabicyclo[4.3.0]nonanes
The synthesis of the saturated 8-azabicyclo[4.3.0]nonane ring system, also known as indolizidine, is of significant interest. A route to cis,cis-9-benzyl-8-azabicyclo[4.3.0]nonan-7-one has been developed based on the reaction of benzylmagnesium chloride with N-benzyl-cis-hexahydrophthalimide. rsc.org This reaction proceeds through a key N-benzyl-9-benzylidene-8-azabicyclo[4.3.0]nonan-7-one intermediate. rsc.org A general method for constructing a variety of optically pure indolizidines involves a combination of Ti-mediated allylsilane addition to bicyclic lactams followed by ring-closing metathesis. rsc.org This approach has been successfully applied to the synthesis of the naturally occurring alkaloid, (–)-coniceine. rsc.org
Diaza-Analogs
Diaza-analogs of the bicyclo[4.3.0]nonane system are particularly important in medicinal chemistry. (S,S)-2,8-Diazabicyclo[4.3.0]nonane is a key chiral intermediate for the synthesis of the antibacterial agent moxifloxacin. researchgate.netfigshare.com Several efficient synthetic routes have been established. One industrial approach involves a five-step process that includes a one-pot dehydration, N-acylation, and cyclization, followed by catalytic hydrogenation, resolution using an isopropanol/water system, a racemization process for the undesired enantiomer, and finally, debenzylation via mild hydrogen transfer catalytic hydrogenation. figshare.com This optimized process achieves a total yield of 39.0%. figshare.com Another process for preparing (S,S)-2,8-diazabicyclo[4.3.0]nonane with high purity involves the reduction of 5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione, followed by further reduction and debenzylation steps. google.com
Table 2: Synthesis of (S,S)-2,8-Diazabicyclo[4.3.0]nonane
| Step | Description | Key Reagents/Conditions | Purpose | Reference |
|---|---|---|---|---|
| 1 | Dehydration, N-acylation, Cyclization | One-pot reaction | Efficient formation of bicyclic intermediate | figshare.com |
| 2 | Catalytic Hydrogenation | Relatively low hydrogen pressure | Reduction of the pyridine (B92270) ring | figshare.com |
| 3 | Resolution | Isopropanol/water system | Separation of enantiomers for high optical purity | figshare.com |
| 4 | Racemization | Manganese dioxide and Pd/C | Conversion of the undesired enantiomer into the racemate to increase total yield | figshare.com |
| 5 | Debenzylation | Mild hydrogen transfer catalytic hydrogenation | Removal of the benzyl protecting group | figshare.com |
Oxa-Analogs
The incorporation of an oxygen atom into the bicyclic framework yields oxa-analogs with distinct chemical properties. A highly efficient method for synthesizing 1-azabicyclo[x.y.0]alkane systems, including 1-aza-5-oxabicyclo[4.3.0]nonane products, utilizes a Rh-catalyzed cyclohydrocarbonylation (CHC) of unsaturated dipeptides. nih.gov This process involves two consecutive cyclization steps and proceeds with very high diastereoselectivity. nih.gov For example, the reaction of Boc-(S)-Ser-(R)-(O-benzyl)Glycinol under standard conditions afforded the corresponding azabicyclo[4.3.0] product exclusively in 87% isolated yield. nih.gov
Other specific oxa-analogs have also been synthesized. The preparation of 2-oxo-8-methyl-7-oxa-1-azabicyclo[4.3.0]nonane has been reported. acs.org Additionally, stereochemical studies have been conducted on 7-substituted 8-oxa-1-azabicyclo[4.3.0]nonanes. acs.org The synthesis of hexahydro-3-alkyl-3H-oxazolo[3,4-a]pyridines, which are structurally related, can be achieved through the condensation of 2-hydroxymethylpiperidine with various aldehydes under mild conditions. acs.org Furthermore, Claisen rearrangement of specific dienol ethers has been used to prepare diastereomeric mixtures of ketones containing the 8-oxabicyclo[4.3.0]non-6-ene skeleton. nih.gov
Table 3: Preparation of Oxa-Analogs
| Oxa-Analog System | Synthetic Method | Key Features | Reference |
|---|---|---|---|
| 1-Aza-5-oxabicyclo[4.3.0]nonane | Rh-catalyzed cyclohydrocarbonylation | High diastereoselectivity, consecutive double cyclization | nih.gov |
| 2-Oxo-8-methyl-7-oxa-1-azabicyclo[4.3.0]nonane | Not detailed in abstract | Specific synthesis of a functionalized oxa-analog | acs.org |
| 7-Substituted 8-oxa-1-azabicyclo[4.3.0]nonanes | Not detailed in abstract | Focus on stereochemical studies of substituted analogs | acs.org |
| 8-Oxabicyclo[4.3.0]non-6-ene | Claisen rearrangement of dienol ethers | Thermal reaction leading to diastereomeric ketones | nih.gov |
Reactivity and Chemical Transformations of the 8 Azabicyclo 4.3.0 Non 2 Ene System
Reactions Involving the Endocyclic Double Bond
The double bond in the six-membered ring of the 8-azabicyclo[4.3.0]non-2-ene scaffold is susceptible to a range of addition reactions, enabling the introduction of new functional groups and the formation of the saturated indolizidine core.
Hydrogenation and Reductions to Saturated Analogs
The endocyclic double bond of this compound and its derivatives can be readily reduced to the corresponding saturated 8-azabicyclo[4.3.0]nonane (indolizidine) framework through catalytic hydrogenation. This transformation is a key step in the synthesis of many natural products and their analogs that feature the indolizidine core structure.
Various catalysts can be employed for this reduction, with palladium on carbon (Pd/C) being a common choice. researchgate.netfigshare.com The reaction is typically carried out under a hydrogen atmosphere in a suitable solvent, such as ethanol or methanol. The stereochemistry of the hydrogenation generally results in the syn-addition of hydrogen to the less hindered face of the double bond, leading to the formation of the cis-fused ring system. In the context of synthesizing moxifloxacin intermediates, catalytic hydrogenation has been employed to produce the saturated diazabicyclo[4.3.0]nonane core. figshare.com
| Reactant | Reagents and Conditions | Product | Reference |
| This compound derivative | H₂, Pd/C, Ethanol | 8-Azabicyclo[4.3.0]nonane derivative | researchgate.net |
| (1R, 6S)-8-benzyl-7,9-dioxo-2,8-diazabicyclo[4.3.0]nonane | H₂, Pd/C | (1S, 6R)-8-benzyl-7,9-dioxo-2,8-diazabicyclo[4.3.0]nonane | researchgate.net |
Epoxidation Reactions
The double bond of the this compound system can undergo epoxidation to form the corresponding epoxide. This reaction introduces a reactive three-membered oxirane ring, which can be further manipulated to install various functional groups. A common reagent for this transformation is meta-chloroperoxybenzoic acid (m-CPBA). nih.govmasterorganicchemistry.com
The epoxidation reaction with peroxy acids like m-CPBA is stereospecific, with the oxygen atom being delivered to one face of the double bond in a syn-addition manner. masterorganicchemistry.com The facial selectivity of the epoxidation is often directed by the steric environment of the bicyclic system, with the epoxide forming on the less hindered face. In a synthesis of a complex molecule containing a bicyclo[4.3.0]non-5-ene core, epoxidation of an allylic alcohol derivative with m-CPBA was a key step, followed by oxidation to the epoxy ketone. nih.gov
| Reactant | Reagents and Conditions | Product | Reference |
| Bicyclo[4.3.0]non-2-ene derivative | m-CPBA, CH₂Cl₂ | 2,3-Epoxybicyclo[4.3.0]nonane derivative | nih.gov |
Hydroboration-Oxidation Sequences
Hydroboration-oxidation provides a method for the anti-Markovnikov hydration of the endocyclic double bond in the this compound system, leading to the introduction of a hydroxyl group. This two-step process typically involves the reaction of the alkene with a borane reagent, such as borane-tetrahydrofuran complex (BH₃·THF) or 9-borabicyclo[3.3.1]nonane (9-BBN), followed by oxidative workup with hydrogen peroxide and a base.
This reaction is regioselective, with the boron atom adding to the less substituted carbon of the double bond, and stereoselective, with the hydroboration occurring from the less sterically hindered face of the molecule. The subsequent oxidation step replaces the boron atom with a hydroxyl group with retention of configuration. This methodology has been applied in the synthesis of indolizidine alkaloids to install hydroxyl groups with specific stereochemistry.
| Reactant | Reagents and Conditions | Product | Reference |
| This compound derivative | 1. BH₃·THF 2. H₂O₂, NaOH | 8-Azabicyclo[4.3.0]nonan-3-ol derivative | N/A |
Transformations at the Nitrogen Atom
The tertiary nitrogen atom in the this compound ring system is a nucleophilic center and can readily participate in reactions with various electrophiles.
N-Alkylation and Acylation Reactions
The nitrogen atom can be functionalized through N-alkylation and N-acylation reactions. N-alkylation is commonly achieved by treating the parent amine with an alkyl halide, such as benzyl (B1604629) bromide, in the presence of a base. google.com This reaction introduces an alkyl group onto the nitrogen, modifying the steric and electronic properties of the molecule. For instance, N-benzylation is a common strategy in the synthesis of various 8-azabicyclo[4.3.0]nonane derivatives. rsc.org
N-acylation can be accomplished using acylating agents like acid chlorides or anhydrides. This transformation introduces an acyl group to the nitrogen, forming an amide functionality. This reaction is often employed in the synthesis of intermediates for pharmaceuticals. figshare.com
| Reaction Type | Reagent | Product | Reference |
| N-Alkylation | Benzyl bromide, Base | N-Benzyl-8-azabicyclo[4.3.0]non-2-ene | google.comrsc.org |
| N-Acylation | Acyl chloride | N-Acyl-8-azabicyclo[4.3.0]non-2-ene | figshare.com |
Quaternization Reactions
The lone pair of electrons on the nitrogen atom allows for quaternization reactions, where the nitrogen is alkylated to form a quaternary ammonium salt. A common reagent for this transformation is methyl iodide. colby.edu The reaction of cis-8-azabicyclo[4.3.0]non-3-ene with methyl iodide has been studied, resulting in the formation of the corresponding methiodide quaternary salt. colby.edu The stereochemical outcome of the quaternization can be influenced by the conformation of the bicyclic system.
| Reactant | Reagent | Product | Reference |
| cis-8-Azabicyclo[4.3.0]non-3-ene | Methyl iodide | cis-8-Methyl-8-azoniabicyclo[4.3.0]non-3-ene iodide | colby.edu |
Ring Contraction, Expansion, and Rearrangement Processes
The structural framework of this compound and its derivatives is susceptible to a variety of rearrangement processes that can alter the ring system. These transformations are pivotal for accessing novel heterocyclic structures and are often driven by factors such as ring strain, the presence of heteroatoms, and specific reaction conditions.
Studies on related heterocyclic systems provide insight into the reactivity of the azabicyclo[4.3.0]nonene core. Specifically, investigations into 7-oxo-8-oxa-4-thia-1-azabicyclo[4.3.0]non-2-ene-3-carboxylates have revealed that these molecules undergo rearrangement triggered by a β-elimination process. rsc.org
When the (6R)-9,9-dimethyl derivative of methyl 7-oxo-8-oxa-4-thia-1-azabicyclo[4.3.0]non-2-ene-3-carboxylate is treated with a strong base like potassium t-butoxide, it converts into potassium α-(5-methoxycarbonyl-2,2-dimethyl-Δ⁴-thiazolin-3-yl)acrylate. rsc.org This transformation suggests a rearrangement initiated by a β-elimination. If this reaction is carried out in the presence of iodomethane, a different product, methyl (Z)-β-(2,2-dimethyl-4-methylene-5-oxo-oxazolidin-3-yl)-α-methylthioacrylate, is formed. rsc.org A similar reorganization is observed with the (6S)-5,5,9,9-tetramethyl derivative, which leads to a β,β-dimethylacrylate product. rsc.org
Furthermore, the reaction of the (6S,9S)-[or (6S,9R)-] 5,5,9-trimethyl compound yields an optically active potassium α-(5-methoxycarbonyl-2-methyl-Δ⁴-thiazolin-3-yl)-β,β-dimethylacrylate. rsc.org This outcome implies that the formation of the new carbon-sulfur bond occurs through a stereospecific Sₙ2-like pathway. rsc.org
Table 1: Beta-Elimination Induced Rearrangements in Oxa-Thia-Azabicyclo[4.3.0]non-2-ene Derivatives
| Starting Compound | Reagents | Product | Proposed Mechanism Trigger |
|---|---|---|---|
| (6R)-9,9-dimethyl derivative of methyl 7-oxo-8-oxa-4-thia-1-azabicyclo[4.3.0]non-2-ene-3-carboxylate | Potassium t-butoxide | Potassium α-(5-methoxycarbonyl-2,2-dimethyl-Δ⁴-thiazolin-3-yl)acrylate | β-elimination |
| (6R)-9,9-dimethyl derivative of methyl 7-oxo-8-oxa-4-thia-1-azabicyclo[4.3.0]non-2-ene-3-carboxylate | Potassium t-butoxide, Iodomethane | Methyl (Z)-β-(2,2-dimethyl-4-methylene-5-oxo-oxazolidin-3-yl)-α-methylthioacrylate | β-elimination |
| (6S)-5,5,9,9-tetramethyl derivative | Potassium t-butoxide | β,β-dimethylacrylate derivative | β-elimination |
The aza-Cope rearrangement, a heteroatomic variant of the Cope rearrangement, is a powerful wikipedia.orgwikipedia.org-sigmatropic shift for constructing complex nitrogen-containing molecules from simpler precursors. wikipedia.org This type of reaction is particularly relevant to the this compound system as it provides a strategic pathway for introducing substituents and controlling stereochemistry, especially at the angular position adjacent to the nitrogen atom. nih.gov
The cationic 2-aza-Cope rearrangement is particularly facile, often occurring at temperatures 100-200 °C lower than its all-carbon counterpart due to the presence of the charged nitrogen atom, which lowers the activation barrier. wikipedia.org For synthetic purposes, these rearrangements are often coupled with an irreversible follow-up reaction to drive the equilibrium towards a desired product. wikipedia.org The most common strategy is the tandem aza-Cope/Mannich reaction, which provides thermodynamic bias and yields structurally complex acyl-substituted pyrrolidines, a core feature of the 8-azabicyclo[4.3.0]nonane skeleton. wikipedia.org
A key application of this methodology is in the enantioselective synthesis of 1-azabicyclic ring systems, which are prevalent motifs in various alkaloids. nih.gov In one approach, a secondary homoallylic amine, upon treatment with an acid like trifluoroacetic acid (TFA), forms an equilibrium mixture of iminium ion diastereomers. nih.gov The cationic 2-aza-Cope rearrangement then proceeds preferentially from one diastereomer via a favored chair-like transition state. The resulting, less stable iminium ion product is then irreversibly trapped, for instance by dimedone, to yield the 1-azabicyclic product with high enantiomeric purity. nih.gov This process serves as a dynamic kinetic resolution, allowing for complete transfer of chirality from a stereocenter in a side chain to the newly formed bicyclic framework. nih.gov
Table 2: Enantioselective Synthesis of Azabicyclic Systems via Aza-Cope Rearrangement
| Product | Yield | Enantiomeric Excess (ee) |
|---|---|---|
| Octahydrocyclopenta[b]pyrrole 8 | 87% | 99% |
| Angularly substituted octahydroindole 10 | Good | 99% |
| Decahydrocyclohepta[b]pyrrole 11 | Good | 99% |
Functionalization at Carbon Centers within the Bicyclic Framework
Direct functionalization of the carbon skeleton of the this compound system is crucial for synthesizing derivatives with diverse biological activities. Transition-metal catalysis has emerged as a powerful tool for achieving this, enabling the construction of the core structure with high levels of control over regio- and stereoselectivity.
Rhodium-catalyzed reactions have been particularly effective. For instance, the Rh(I)-catalyzed carbonylative [2+2+1] cycloaddition of allene-enes can produce bicyclo[4.3.0]nonenone derivatives in high yields. jst.go.jp This method provides a direct route to functionalized carbon skeletons within the bicyclic system. Another powerful rhodium-catalyzed method is cyclohydrocarbonylation (CHC), which can be used for the highly efficient and diastereoselective synthesis of 1-azabicyclo[x.y.0]alkane amino acid derivatives. acs.org This process involves a highly linear-selective hydroformylation followed by a double cyclization cascade to build the bicyclic system. acs.org
Furthermore, enantioselective rhodium(I)-catalyzed cycloisomerization of 1,6-allenynes offers an efficient pathway to 5/6-fused bicycle[4.3.0]nonadienes. nih.gov This reaction proceeds through an unusual 5-exo-dig cyclization, followed by an alkene isomerization via a C(sp³)–H activation process, ultimately furnishing the bicyclic products in good yields and with excellent enantioselectivities. nih.gov These catalytic methods represent versatile strategies for the functionalization and construction of the this compound framework.
Table 3: Catalytic Methods for Synthesis and Functionalization of the Bicyclo[4.3.0]nonene Framework
| Catalytic Method | Catalyst System (example) | Substrates | Product Type |
|---|---|---|---|
| Carbonylative [2+2+1] Cycloaddition | Rh(I)-catalyst | Allene-enes | Bicyclo[4.3.0]nonenone derivatives |
| Cyclohydrocarbonylation (CHC) | Rh-BIPHEPHOS complex | Dehydrodipeptide substrates | 1-Azabicyclo[4.3.0]alkane amino acid derivatives |
Conformational Analysis of 8 Azabicyclo 4.3.0 Non 2 Ene Derivatives
Experimental Determination of Preferred Conformations in Solution and Solid State
Experimental techniques provide direct physical evidence of the most stable conformations adopted by molecules in different states of matter. For 8-azabicyclo[4.3.0]non-2-ene derivatives, NMR spectroscopy and X-ray crystallography are the primary tools for elucidating these structures.
Analysis of NMR Spectroscopic Data (Coupling Constants, Chemical Shifts)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful method for studying the conformation of molecules in solution. Key parameters such as vicinal proton-proton coupling constants (³JHH) and chemical shifts are sensitive to the dihedral angles and the electronic environment of the nuclei, respectively.
The magnitude of vicinal coupling constants is related to the dihedral angle between the coupled protons, as described by the Karplus equation. By analyzing these coupling constants, the preferred conformation of the rings can be deduced. For instance, in a study of 7-benzyl-2-iodo-9-oxa-7-azabicyclo[4.3.0]nonan-8-one, a related bicyclo[4.3.0] system, experimental NMR vicinal H-H coupling constants were used in conjunction with molecular modeling to determine the conformational composition in various solvents. acs.orgnih.govfigshare.com This approach allows for a quantitative assessment of the populations of different conformers present at equilibrium. acs.orgnih.gov
Chemical shifts of protons and carbons are also indicative of conformational features. For example, the anisotropic effects of nearby functional groups can cause protons to be shielded or deshielded depending on their spatial orientation relative to the group, providing clues about the three-dimensional structure.
| Coupled Protons | Dihedral Angle (°) | Expected ³JHH (Hz) | Implied Conformation |
|---|---|---|---|
| H_a - H_b (axial-axial) | ~180 | 8 - 13 | Chair-like |
| H_a - H_e (axial-equatorial) | ~60 | 2 - 5 | Chair-like / Twisted |
| H_e - H_e (equatorial-equatorial) | ~60 | 2 - 5 | Chair-like / Twisted |
| H_c - H_d (cis) | ~0 | 7 - 11 | Envelope/Twist |
Crystallographic Insights into Preferred Conformations
Single-crystal X-ray crystallography provides an unambiguous determination of the molecular structure in the solid state, offering precise bond lengths, bond angles, and torsional angles. This data reveals the preferred conformation adopted by the molecule to minimize its energy within the crystal lattice.
Studies on related bicyclo[4.3.0] systems have revealed distinct conformational preferences. For example, the X-ray crystallographic analysis of a derivative of a 1-azabicyclo[4.3.0]nonane system was used to unambiguously determine its stereochemistry, which in turn defines the ring conformation. nih.gov In another case, the crystal structure of a complex bicyclo[4.3.0]non-3-ene derivative showed that the six-membered cyclohexene ring adopts a boat-form conformation. oup.com This is a notable deviation from the more common chair conformation and is attributed to the strains imposed by the fused ring system and bulky substituents. oup.com These studies highlight how the fusion of the five- and six-membered rings, along with substitution patterns, can lead to strained and unusual conformations in the solid state.
Conformational Equilibria Studies
Molecules in solution often exist as a dynamic equilibrium of multiple conformers. The position of this equilibrium can be influenced by factors such as the solvent, temperature, and the nature of substituents.
A detailed investigation into the conformational equilibria of 7-benzyl-2-iodo-9-oxa-7-azabicyclo[4.3.0]nonan-8-one demonstrated the significant role of the solvent. acs.orgnih.gov The study, conducted in ten different solvents, used NMR vicinal coupling constants to quantify the populations of various conformers. acs.orgnih.govfigshare.com The researchers found that the equilibrium constants for each conformational equilibrium showed a strong linear correlation with the polarity and hydrogen-bonding parameters of the solvent. acs.orgnih.gov This relationship allows for the accurate prediction of the conformational composition in any given solvent, providing a deeper understanding of how intermolecular forces influence molecular shape. acs.orgnih.gov
Computational Approaches to Conformational Landscape
Computational chemistry offers powerful tools for exploring the full conformational space of a molecule, identifying stable conformers (energy minima), and determining the energy barriers that separate them.
Molecular Mechanics and Dynamics Simulations for Energy Minima
Molecular Mechanics (MM) methods use classical physics to calculate the potential energy of a molecule as a function of its geometry. These methods are computationally efficient and well-suited for scanning the potential energy surface of flexible molecules to identify low-energy conformers.
Molecular Dynamics (MD) simulations extend this by solving Newton's equations of motion, allowing the molecule's atoms to move over time. This provides insight into the dynamic behavior of the molecule and can be used to explore conformational transitions. MD simulations are particularly useful for including environmental effects, such as solvent molecules and hydrogen bonding, which can be critical in accurately reproducing experimental observations. acs.org For instance, in studies of peptidomimetics incorporating azabicyclo[4.3.0]nonane structures, molecular modeling and dynamics simulations have been used to understand inhibitor-protein interactions and the basis of binding affinity. nih.gov
Quantum Chemical Calculations (e.g., DFT) for Conformational Energies and Barriers
Quantum chemical calculations, such as Density Functional Theory (DFT), provide a more accurate description of the electronic structure of a molecule compared to molecular mechanics. DFT is widely used to calculate the relative energies of different conformers and the energy barriers for their interconversion.
For example, a theoretical study on isomers of tetranitro-tetraazabicyclononanones utilized DFT calculations at the B3LYP/6-311++G(d,p) level to investigate their geometries and relative stabilities. researchgate.netsemanticscholar.orgearthlinepublishers.com Such calculations can reveal subtle electronic effects that influence conformational preferences. In other work, quantum chemical calculations at the HF/6-311+G(2d,p) and B3LYP/6-311+G(2d,p) levels were employed to reproduce experimentally observed trends, although they sometimes struggled to perfectly match the magnitudes of rotational barriers without explicitly accounting for effects like hydrogen bonding. acs.org This highlights the synergy between computational and experimental methods, where calculations can explain observed phenomena and experiments can validate computational results.
Table 2: Comparison of Computational Methods for Conformational Analysis
| Method | Strengths | Limitations | Typical Application |
|---|---|---|---|
| Molecular Mechanics (MM) | Computationally fast; good for large systems and initial conformational searches. | Less accurate; parameters not available for all structures. | Identifying potential low-energy conformers. |
| Molecular Dynamics (MD) | Simulates dynamic behavior; explicitly includes solvent and temperature effects. | Computationally intensive; results depend on the force field and simulation time. | Studying conformational equilibria and pathways. |
| Density Functional Theory (DFT) | High accuracy for energies and geometries; good for electronic properties. | Computationally expensive; not suitable for very large systems or long simulations. | Refining energies of key conformers and calculating rotational barriers. researchgate.netearthlinepublishers.com |
Pseudorotation Analysis of Ring Systems
The conformational flexibility of the this compound ring system, also known as the indolizidine ring system, is crucial to its chemical and biological properties. This bicyclic structure consists of a six-membered piperidine ring fused to a five-membered cyclopentene ring. The conformational dynamics of the five-membered ring, in particular, are well-described by the concept of pseudorotation.
Pseudorotation describes the continuous puckering motion of a non-planar five-membered ring, allowing it to transition between various conformations without passing through a high-energy planar state. youtube.comresearchgate.net This motion can be visualized as a wave of puckering that travels around the ring. In contrast to the distinct chair-to-boat interconversion of six-membered rings, the conformations of a five-membered ring are part of a continuous cycle. youtube.com For cyclopentane, this process is so rapid that the molecule can be treated as dynamically flat on the NMR timescale. arxiv.org
The specific conformation of the five-membered ring at any point in the pseudorotation cycle can be precisely described using the Cremer-Pople puckering coordinates: the puckering amplitude (q) and the phase angle of pseudorotation (ϕ). nih.gov The puckering amplitude quantifies the degree of non-planarity of the ring, while the phase angle specifies the location of the pucker, defining the specific conformation (e.g., envelope or twist). nih.gov
In the this compound system, the fusion of the piperidine ring and the presence of the double bond significantly constrain the pseudorotation of the five-membered ring compared to a free cyclopentane molecule. The potential energy surface (PES) is no longer uniform, leading to preferred conformations with distinct energy minima. The two most common, low-energy conformations for a five-membered ring are the envelope (C_s symmetry) and the twist (C_2 symmetry) forms. The pseudorotation pathway allows for the interconversion between these forms. nih.gov
Theoretical calculations and spectroscopic analyses are employed to map the pseudorotational pathway and determine the energy barriers between different conformers. The exact conformational preferences and the energy profile of the pseudorotation are highly dependent on the nature and position of substituents on the bicyclic framework. These substituents can introduce steric and electronic effects that favor certain puckering modes over others.
For instance, computational studies on related bicyclic systems analyze the potential energy surfaces to identify the most stable conformations. The phase angle (ϕ) is used to track the molecule's position along the pseudorotation pathway. A one-dimensional potential energy surface can be constructed by plotting the energy as a function of ϕ, which reveals the energy minima corresponding to stable conformers and the transition states connecting them. nih.gov
The data below illustrates hypothetical, yet representative, pseudorotational parameters for two distinct conformations of a substituted this compound derivative, based on principles of conformational analysis.
| Conformer | Description | Puckering Amplitude (q) in Å | Phase Angle (ϕ) in Degrees | Relative Energy (kcal/mol) |
|---|---|---|---|---|
| Envelope (E) | One atom is puckered out of the plane formed by the other four atoms. This conformation has C_s symmetry. | 0.45 | 0 | 0.00 |
| Twist (T) | Two adjacent atoms are displaced in opposite directions from the plane of the other three. This conformation has C_2 symmetry. | 0.42 | 18 | 0.50 |
| Transition State (TS) | The energy maximum on the pseudorotation pathway between two stable conformers. | 0.43 | 9 | 1.20 |
Applications of the 8 Azabicyclo 4.3.0 Non 2 Ene Scaffold in Advanced Chemical Synthesis
Design and Development of Molecular Scaffolds in Medicinal Chemistry
The rigid, three-dimensional structure of the 8-azabicyclo[4.3.0]non-2-ene scaffold has made it an attractive template for the design of novel therapeutic agents. Its ability to project substituents in well-defined spatial orientations allows for the precise mimicry of key biological recognition motifs.
The 8-azabicyclo[4.3.0]nonane core is a well-established scaffold for the development of conformationally constrained dipeptide surrogates, particularly as mimics of β-turns google.com. These structures are crucial for molecular recognition processes, including protein-protein and peptide-receptor interactions. The azabicyclo[4.3.0]alkanone amino acids, also known as indolizidine-2-one amino acids, offer a rigid framework that can lock the polyamide backbone into specific orientations that mimic natural secondary structures like β-turns google.com.
Derivatives of the 2-oxo-1-azabicyclo[4.3.0]nonane core have been developed as small-molecule mimics of the Xaa-trans-Pro dipeptide in a poly-L-proline type II helix conformation. Furthermore, stereoselective methods have been developed for the synthesis of 7- and 8-substituted azabicyclo[4.3.0]nonane amino acid esters, which serve as dipeptide β-turn mimetics. The diazabicyclo[4.3.0]nonene scaffold has also been explored for its potential as a turn mimetic. The 1-aza-5-oxa-2-oxobicyclo[4.3.0]nonane ring system has been synthesized and conformationally analyzed as a reverse-turn peptidomimetic.
The bicyclo[4.3.0]nonene scaffold has been successfully employed as a carbobicyclic core for the synthesis of novel nucleoside analogues with potent antiviral activity. The incorporation of an endocyclic double bond into the bicyclo[4.3.0]nonene framework conformationally aligns these analogues with natural ribonucleosides, which can enhance their biological activity. A divergent synthetic route featuring an intermolecular Diels-Alder reaction has been developed to synthesize a library of these carbobicyclic nucleoside analogues. These novel compounds have demonstrated high antiviral efficacy against respiratory syncytial virus (RSV).
| Compound | Core Structure | Antiviral Activity (IC50) |
|---|---|---|
| Ribavirin (B1680618) Analogues | Bicyclo[4.3.0]nonene | Up to 16 times more potent than Ribavirin |
| Uracil Analogues | Bicyclo[4.3.0]nonene | Synthesized and evaluated for antiviral properties |
While the this compound scaffold itself is not extensively documented as a direct modulator of muscarinic, central nervous system (CNS), or purinergic receptors in the reviewed literature, related bicyclic and azabicyclic structures have shown significant activity in these areas. For instance, the isomeric 1-azabicyclo[3.3.1]non-3-ene scaffold has been identified as a novel template for muscarinic receptor ligands, with some derivatives showing potent competitive antagonism at hM1-hM5 receptors nih.gov. A patent has disclosed the use of 1,5-Diazabicyclo[4.3.0]non-5-ene (DBN), a related bicyclic amine, in the synthesis of positive allosteric modulators of the muscarinic M2 receptor.
In the context of the central nervous system, other azabicyclic scaffolds have been investigated for their therapeutic potential. For example, 3-oxa-8-azabicyclo[3.2.1]octane derivatives have been developed as potent and selective mTORC1/2 inhibitors for potential use in cancer and neurological disorders. While not the this compound system, this highlights the utility of constrained bicyclic amines in CNS drug discovery.
The application of the this compound scaffold in the development of purinergic receptor modulators is not well-established. However, other constrained bicyclic ring systems, such as bicyclo[3.1.0]hexane, have been shown to increase the potency and/or selectivity of nucleoside and nucleotide analogues at purinergic targets.
Design of Enzyme Inhibitors and Receptor Antagonists Utilizing the Bicyclic Framework
The defined stereochemistry of the 8-azabicyclo[4.3.0]nonane scaffold makes it a compelling core structure for the development of potent and selective enzyme inhibitors and receptor antagonists. By incorporating this framework, medicinal chemists can design molecules that mimic the conformation of natural ligands or substrates, leading to enhanced binding affinity and biological activity.
One notable example is the development of DS88790512, a derivative of the bicyclo[4.3.0]nonane skeleton, which has been identified as a potent and selective blocker of the Transient Receptor Potential Canonical 6 (TRPC6) channel. acs.org TRPC6 is a non-selective cation channel implicated in various physiological processes, and its dysregulation has been linked to several diseases. The design of DS88790512 involved the strategic replacement of sp2 carbon atoms in a known aminoindane inhibitor with sp3 carbons to increase the three-dimensionality of the molecule. acs.org This modification, centered around the bicyclic core, resulted in a compound with an IC50 value of 11 nM for TRPC6 inhibition, demonstrating the effectiveness of this scaffold in creating potent receptor antagonists. acs.org
Furthermore, the 8-azabicyclo[4.3.0]nonane motif has been incorporated into quinoline-4-carboxamide derivatives to create antagonists for the neurokinin-2 (NK-2) and neurokinin-3 (NK-3) receptors. These receptors are involved in a variety of physiological functions, including smooth muscle contraction and inflammation. Patents have described compounds where the 8-diazabicyclo[4.3.0]nonane unit is appended to the quinoline core, highlighting the utility of this bicyclic system in generating novel receptor antagonists.
In the realm of enzyme inhibition, derivatives of the 8-azabicyclo[4.3.0]nonane scaffold have been explored as potential tyrosine kinase inhibitors. A patent application has disclosed a series of compounds where the 8-azabicyclo[4.3.0]nonyl moiety is part of a larger molecular structure designed to inhibit these enzymes, which play a crucial role in cellular signaling pathways and are prominent targets in cancer therapy.
| Compound/Derivative Class | Target | Activity/Finding |
|---|---|---|
| DS88790512 (bicyclo[4.3.0]nonane derivative) | TRPC6 Receptor Antagonist | Potent and selective blocker with an IC50 of 11 nM. acs.org |
| Quinoline-4-carboxamide derivatives with 8-diazabicyclo[4.3.0]nonane | NK-2 and NK-3 Receptor Antagonists | The scaffold is a key component in the design of these receptor antagonists. |
| 8-Azabicyclo[4.3.0]nonyl-containing compounds | Tyrosine Kinase Inhibitors | Investigated as potential inhibitors for cancer therapy. |
Emerging Applications in Other Chemical Fields (e.g., Catalysis, Material Science)
While the primary focus of research on the this compound scaffold has been in medicinal chemistry, its unique structural and chemical properties are leading to its exploration in other advanced chemical fields, such as catalysis and material science.
In the field of catalysis, chiral bicyclic amines, including derivatives of 8-azabicyclo[4.3.0]nonane, are recognized for their potential as ligands in asymmetric catalysis. The rigid framework can create a well-defined chiral environment around a metal center, facilitating stereoselective transformations. For instance, (1S,6S)-2,8-Diazabicyclo[4.3.0]nonane is noted for its application as a catalyst in organic reactions, where it can enhance reaction rates and selectivity, which is critical in the synthesis of fine chemicals. nih.gov While specific, high-impact examples of this compound itself as a ligand in widely used catalytic reactions are still emerging, the foundational principle of using such constrained chiral amines is well-established.
Future Research Directions and Emerging Avenues for the 8 Azabicyclo 4.3.0 Non 2 Ene Chemical Compound
Development of Novel and Green Synthetic Methodologies
Future efforts in the synthesis of the 8-azabicyclo[4.3.0]non-2-ene core are expected to prioritize efficiency, sustainability, and stereochemical control. The development of novel and green synthetic methodologies is crucial for making these valuable scaffolds more accessible and environmentally benign.
One promising area is the advancement of cycloaddition strategies. The intramolecular Diels-Alder reaction has been a foundational method for constructing this bicyclic system. rsc.org Future research will likely focus on developing more efficient versions of this reaction, potentially using novel catalysts to lower reaction temperatures and improve stereoselectivity. Furthermore, solventless Diels-Alder cycloaddition methods represent a significant step towards greener chemistry, reducing hazardous waste and often improving reaction rates and yields. researchgate.netresearchgate.net
Transition-metal catalysis offers another powerful tool for novel synthetic routes. For instance, Rhodium(I)-catalyzed carbonylative [2+2+1] cycloaddition of allene-enes has been shown to produce bicyclo[4.3.0]nonenone derivatives, which can serve as precursors to the this compound skeleton. jst.go.jp Similarly, Rh-catalyzed cyclohydrocarbonylation presents a highly efficient method for synthesizing related azabicyclo[x.y.0]alkane amino acids. nih.gov Exploring a wider range of transition metals and ligand systems could unlock new, highly selective pathways to the core structure and its derivatives.
Ring-closing enyne metathesis (RCM) is another modern synthetic strategy that holds significant potential. This method has been applied to create azabicyclo[4.3.0]alkanone amino acid derivatives, demonstrating its utility in constructing the fused ring system. researchgate.net Future work could expand the scope of RCM to generate a broader array of substituted 8-azabicyclo[4.3.0]non-2-enes with diverse functionalities.
| Synthetic Methodology | Key Features | Potential Future Developments |
| Intramolecular Diels-Alder | Foundational method, good stereocontrol. rsc.org | Catalytic variants, asymmetric versions. |
| Solventless Diels-Alder | Green methodology, reduced waste, improved atom economy. researchgate.netresearchgate.net | Broader substrate scope, application to more complex targets. |
| Rhodium-Catalyzed Cycloadditions | Access to functionalized bicyclo[4.3.0]nonenone precursors. jst.go.jp | Exploration of other metal catalysts (e.g., Co, Ir), development of enantioselective variants. |
| Ring-Closing Enyne Metathesis | Efficient construction of the bicyclic core from acyclic precursors. researchgate.net | Tandem metathesis sequences for increased molecular complexity. |
Exploration of Undiscovered Reactivity Patterns
Beyond the synthesis of the core structure, a significant future direction lies in exploring the untapped reactivity of the this compound scaffold. Understanding how the alkene and the bridgehead nitrogen can be functionalized will open doors to a vast chemical space of novel derivatives.
The reactivity of the endocyclic double bond is a prime target for exploration. While standard alkene transformations are known, future research could investigate more complex, stereoselective functionalization reactions. This includes asymmetric dihydroxylation, epoxidation followed by nucleophilic ring-opening, and various C-H activation/functionalization strategies to install substituents at positions adjacent to the double bond.
The nitrogen atom at the 8-position is another key handle for derivatization. Quaternization reactions have been studied, providing insight into the stereoelectronic effects within the bicyclic system. acs.orgcolby.edu Future work could explore the N-acyliminium ions derived from these lactams, which can act as powerful electrophiles for intramolecular cyclizations, leading to more complex polycyclic systems. nih.gov Additionally, the development of novel reactions at the C-9 position, adjacent to the nitrogen, has been demonstrated as a viable strategy for introducing substituents. rsc.org
Furthermore, cycloaddition reactions where the this compound system acts as a reactant rather than a product are underexplored. For example, the reaction of azaallyl anions with dienes to form related 7,9-Diphenyl-8-azabicyclo[4.3.0]non-2-ene structures via a [4+3] cycloaddition highlights the potential for this scaffold to participate in higher-order cycloadditions. uni-muenchen.de Investigating the dienophilic or dipolarophilic nature of the double bond could lead to novel ring-annulation strategies.
Integration of Computational and Experimental Approaches for Rational Design
The synergy between computational chemistry and experimental synthesis is set to revolutionize the way derivatives of this compound are designed and studied. The use of computational tools can provide deep mechanistic insights, predict reactivity and selectivity, and guide the rational design of molecules with desired properties, thereby saving significant experimental time and resources.
Density Functional Theory (DFT) and other ab initio methods can be employed to model reaction pathways and transition states. This approach can help elucidate the mechanisms of existing synthetic routes, such as the Diels-Alder reaction, and predict the stereochemical outcomes of new transformations. acs.org For instance, computational studies have been successfully used to predict the energy-minimized conformation of related azabicyclo[4.3.0]nonane scaffolds, which is crucial for their application as peptidomimetics. rsc.org
Rational design of functional molecules is a major area where this integration will be impactful. By calculating key molecular properties such as conformational preferences, electronic distribution, and binding affinities in silico, researchers can pre-screen virtual libraries of this compound derivatives for specific biological targets. This computational screening can identify promising candidates for synthesis, focusing experimental efforts on compounds with the highest probability of success. For example, designing nucleoside analogues with specific conformational constraints to mimic natural ribonucleosides can be guided by computational modeling before embarking on a complex synthetic route. acs.orgnih.gov
| Integrated Approach | Objective | Example Application |
| Mechanistic Studies | Elucidate reaction pathways and predict stereoselectivity. | Modeling transition states in catalytic asymmetric syntheses of the scaffold. acs.org |
| Conformational Analysis | Predict the three-dimensional structure and flexibility. | Designing rigid peptidomimetics with defined secondary structures. rsc.org |
| Virtual Screening | Identify potential bioactive molecules from a computational library. | Screening derivatives for optimal binding to a specific enzyme or receptor active site. |
| Property Prediction | Calculate physicochemical and biological properties. | Predicting the antiviral potential of novel bicyclo[4.3.0]nonene nucleoside analogues. acs.org |
Expansion of Scaffold Utility in Diverse Chemical Biology Applications
The rigid, three-dimensional structure of the this compound core makes it an exceptional scaffold for applications in chemical biology and medicinal chemistry. Future research will undoubtedly expand its use beyond current applications, leveraging its unique conformational properties to probe and modulate biological systems.
A major growth area is in the design of peptidomimetics. The scaffold is well-suited to mimic peptide secondary structures like β-turns and α-helices. acs.orgnih.gov By functionalizing the bicyclic core with appropriate amino acid side chains, researchers can create stable, non-peptidic molecules that can mimic the binding epitopes of proteins. acs.org This has significant implications for developing therapeutics that target protein-protein interactions. The aza[4.3.0]bicyclononene framework has already been identified as a potential α-helix template. nih.gov
The development of novel therapeutic agents based on this scaffold is another key avenue. The discovery that 2,8-diazabicyclo[4.3.0]nonane is a key intermediate for potent antibacterial agents like moxifloxacin highlights its potential in infectious disease research. google.com Moreover, the synthesis of bicyclo[4.3.0]nonene nucleoside analogues has yielded compounds with promising antiviral efficacy, particularly against respiratory syncytial virus. acs.orgnih.gov Future work will likely involve creating diverse libraries of these analogues to screen against a wide range of viral and bacterial targets.
Finally, the scaffold can be developed into sophisticated molecular probes for chemical biology research. By incorporating fluorophores, photoaffinity labels, or other reporter groups, derivatives of this compound can be used to study biological processes, identify protein targets, and visualize molecular interactions within living cells. Its rigid nature can help in precisely positioning these functional groups for optimal interaction and reporting.
Q & A
Basic Research Questions
Q. How can I optimize the synthesis of 8-Azabicyclo[4.3.0]non-2-ene while minimizing byproducts?
- Methodology : Use factorial design to systematically vary reaction parameters (e.g., temperature, catalyst loading, solvent polarity). For example, a 2³ factorial design can test three factors at two levels each (high/low temperature, presence/absence of a co-catalyst, polar/nonpolar solvent). Analyze outcomes via HPLC or GC-MS to quantify yield and byproduct formation .
- Safety : Follow protocols for handling bicyclic amines, including glove inspection, chemical-resistant suits, and fume hood use .
Q. What spectroscopic techniques are most reliable for characterizing this compound?
- Methodology :
- NMR : Prioritize H and C NMR to confirm bicyclic structure and substituent positions. Compare chemical shifts with analogous compounds (e.g., 8-azabicyclo[3.2.1]octane derivatives) .
- IR : Identify characteristic N-H stretches (~3300 cm⁻¹) and C=C vibrations (~1650 cm⁻¹).
- Mass Spectrometry : Use high-resolution MS to validate molecular formula (C₈H₁₃N).
Q. How do I safely handle this compound in aqueous environments?
- Methodology : Conduct stability tests under varying pH (2–12) and temperatures (4–60°C). Monitor degradation via UV-Vis spectroscopy. Use encapsulation techniques (e.g., cyclodextrins) to enhance stability in polar solvents .
Advanced Research Questions
Q. What computational methods best predict the reaction pathways of this compound in catalytic systems?
- Methodology :
- DFT Calculations : Model transition states and intermediates using software like Gaussian or ORCA. Compare activation energies for pathways (e.g., ring-opening vs. functionalization) .
- Molecular Dynamics : Simulate solvent effects on reaction kinetics. Validate with experimental rate constants from stopped-flow techniques .
Q. How can I resolve contradictions between experimental and computational data for this compound’s tautomeric equilibria?
- Methodology :
- Statistical Analysis : Apply Bayesian inference to weigh experimental (e.g., NMR coupling constants) vs. computational (DFT-predicted tautomer ratios) data.
- Variable-Temperature Studies : Use VT-NMR to observe tautomer shifts and correlate with entropy/enthalpy calculations .
Q. What strategies enhance the enantioselective synthesis of this compound derivatives?
- Methodology :
- Chiral Catalysts : Screen chiral ligands (e.g., BINAP, Salen) in asymmetric hydrogenation or cycloaddition reactions.
- Kinetic Resolution : Use lipases or transition-metal catalysts to separate enantiomers. Monitor enantiomeric excess via chiral HPLC .
Q. How does the nitrogen atom in this compound influence its bioactivity in medicinal chemistry studies?
- Methodology :
- Structure-Activity Relationships (SAR) : Synthesize analogs with N-alkylation or oxidation. Test against biological targets (e.g., GPCRs) using in vitro assays.
- Docking Studies : Use AutoDock or Schrödinger to predict binding modes in protein active sites .
Key Methodological Notes
- Experimental Design : Use factorial or response surface methodologies to optimize multi-variable systems .
- Data Integrity : Employ encryption and access controls for computational data .
- Contradiction Resolution : Cross-validate findings using orthogonal techniques (e.g., XRD for crystallography vs. DFT for geometry) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
